Manganite (Mn(OH)O) (mineral)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

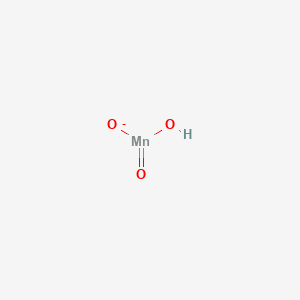

Manganite is a mineral composed of manganese oxide-hydroxide, with the chemical formula MnO(OH). It crystallizes in the monoclinic system and is known for its prismatic, deeply striated crystals that often group together in bundles. The mineral exhibits a dark steel-gray to iron-black color with a submetallic luster and a reddish-brown streak . Manganite has been historically significant as a pigment and a fire starter by lowering the combustion temperature of wood .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Manganite can be synthesized through various methods, including mechanochemical synthesis and hydrothermal processes. Mechanochemical synthesis involves the mechanical activation of manganese oxide powders followed by heat treatment at temperatures around 700°C to 1200°C . Hydrothermal synthesis involves the reaction of manganese salts under high-pressure and high-temperature conditions to form manganite crystals.

Industrial Production Methods: Industrial production of manganite typically involves the extraction of manganese ores followed by purification and crystallization processes. The mineral is often found in low-temperature hydrothermal veins associated with other manganese oxides and carbonates .

Análisis De Reacciones Químicas

Types of Reactions: Manganite undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form manganese dioxide (MnO2) or reduced to form manganese(II) oxide (MnO) .

Common Reagents and Conditions:

Oxidation: Manganite reacts with hydrogen peroxide (H2O2) to form manganese dioxide (MnO2) and water (H2O).

Major Products:

Oxidation: MnO(OH) + H2O2 → MnO2 + 2H2O

Reduction: MnO(OH) + H2 → MnO + H2O

Aplicaciones Científicas De Investigación

Manganite has a wide range of scientific research applications due to its unique properties:

Biology and Medicine: Manganite nanoparticles are explored for their potential use in magnetic resonance imaging (MRI) as contrast agents and in magnetic fluid hyperthermia for cancer treatment.

Industry: Manganite is used in the production of manganese alloys and as a pigment in ceramics and glass.

Mecanismo De Acción

The mechanism by which manganite exerts its effects is primarily through its redox properties. Manganite can readily participate in oxidation-reduction reactions, making it useful in catalysis and environmental remediation. The molecular targets and pathways involved include the reduction of pollutants and the oxidation of organic compounds .

Comparación Con Compuestos Similares

Manganite is part of a group of manganese oxide-hydroxide minerals, including:

Groutite (MnO(OH)): Similar to manganite but crystallizes in the orthorhombic system.

Feitknechtite (MnO(OH)): Another polymorph of manganese oxide-hydroxide with a different crystal structure.

Pyrolusite (MnO2): A more oxidized form of manganese oxide, commonly used in batteries and as a catalyst.

Manganite is unique due to its specific crystal structure and redox properties, which make it particularly useful in various scientific and industrial applications.

Propiedades

Número CAS |

1310-98-1 |

|---|---|

Fórmula molecular |

HMnO3- |

Peso molecular |

103.944 g/mol |

Nombre IUPAC |

hydroxy-oxido-oxomanganese |

InChI |

InChI=1S/Mn.H2O.2O/h;1H2;;/q+1;;;-1/p-1 |

Clave InChI |

CIXCGGAMSDMNLE-UHFFFAOYSA-M |

SMILES canónico |

O[Mn](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)

![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)

![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)